2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid is a compound of interest in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. This compound features a unique structure that includes an amino group, a phenyl ring, and a chlorobenzoyl moiety, which contribute to its biological activity.
The compound can be synthesized through various chemical reactions involving phenylacetic acid derivatives and amines. Its synthesis has been documented in several patents and scientific articles, highlighting its potential therapeutic applications.
This compound falls under the category of amino acids and aromatic compounds. It is often classified as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other compounds in this class.
The synthesis of 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid typically involves the following steps:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, reactions are often conducted under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
The molecular formula for 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid is . The structure can be depicted as follows:
Key structural data includes:
C(C(=O)O)Nc1ccc(cc1)C(=O)c2ccc(Cl)cc2
InChI=1S/C15H14ClN O2/c16-12-6-5-11(13(17)18)10-14(12)15(19)20/h5-10H,17H2,(H,19,20)
The compound can undergo several chemical reactions, including:
Technical details involve optimizing reaction conditions such as solvent choice, temperature, and catalysts to enhance reaction rates and yields .
The mechanism of action for 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid primarily involves inhibition of cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins. This results in reduced inflammation and pain signaling pathways.
Studies indicate that compounds with similar structures exhibit significant COX inhibition, suggesting that this compound may share similar pharmacological properties .
Relevant analyses often include spectral data (NMR, IR) to confirm structure and purity .
The primary applications of 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid lie in:
2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid inhibits cyclooxygenase (COX) enzymes by targeting their cyclooxygenase active site, where arachidonic acid (AA) is metabolized to prostaglandin H₂ (PGH₂). The compound's 4-chlorobenzoyl moiety penetrates the hydrophobic channel near Tyr385 and Ser530—a catalytic residue critical for hydrogen abstraction from AA. Its acetic acid group forms ionic interactions with Arg120 at the channel entrance, a conserved residue in both COX isoforms [1] [7].
Table 1: Key Binding Interactions in COX Isoforms
Residue | Role in COX-1 | Role in COX-2 | Interaction with Compound |
---|---|---|---|
Arg120 | Anchors AA carboxylate group | Anchors AA carboxylate group | Ionic bond with acetic acid group |
Tyr385 | Radical formation for AA oxidation | Radical formation for AA oxidation | π-Stacking with chlorobenzoyl ring |
Val349 | Part of hydrophobic pocket | Substituted by Ile523 | No direct interaction |
Ser530 | Gates AA access | Gates AA access | H-bond with amino group |
Phe518 | Steric barrier | Smaller Val523 creates cavity | Chlorobenzoyl group occupies space |
Differential selectivity arises from Val523 in COX-2 (vs. Ile523 in COX-1), which enlarges the active site by 17% and accommodates the compound’s chlorobenzoyl substituent. Molecular docking confirms the amino group forms hydrogen bonds with His90 in COX-2’s secondary pocket—a region absent in COX-1—enhancing isoform specificity [1] [7].
The compound suppresses prostaglandin biosynthesis by competitively inhibiting AA oxygenation. It disrupts the cyclooxygenase-peroxidase dual catalysis of COX:
Table 2: Impact on Major Prostaglandins
Prostaglandin | Physiological Role | Effect of Inhibition |
---|---|---|
PGE₂ | Vasodilation, pain, fever | Reduces edema and hyperalgesia |
PGI₂ | Vasodilation, platelet inhibition | May increase thrombosis risk |
TXA₂ | Vasoconstriction, platelet aggregation | Attenuates thrombotic events |
PGD₂ | Bronchoconstriction, immune regulation | Suppresses mast cell-mediated inflammation |
Notably, the compound indirectly modulates proinflammatory cytokines: Reduced PGE₂ synthesis downregulates interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) via NF-κB signaling. This creates a feedback loop where cytokine suppression further limits COX-2 induction [1] [6] [8].
Unlike nonselective NSAIDs (e.g., indomethacin) or covalent inhibitors (e.g., aspirin), this compound exhibits balanced isoform inhibition due to strategic structural features:
Table 3: Selectivity Profile vs. Classical NSAIDs
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-2/COX-1) |
---|---|---|---|
2-[2-Amino-3-(4-CBA)PA] | 15.2 | 0.34 | 44.7 |
Indomethacin | 0.03 | 1.39 | 0.02 |
Celecoxib | >50 | 0.16 | >312 |
Ibuprofen | 4.8 | 72.1 | 0.07 |
Hybrid inhibition extends beyond COX: The acetic acid moiety may weakly target lipoxygenase (LOX) pathways, diverting AA toward anti-inflammatory resolvins without exacerbating leukotriene production—a limitation of pure COX inhibitors [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7